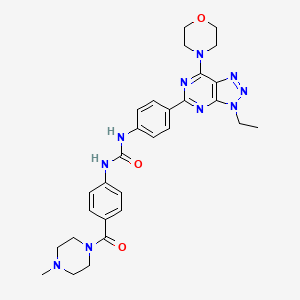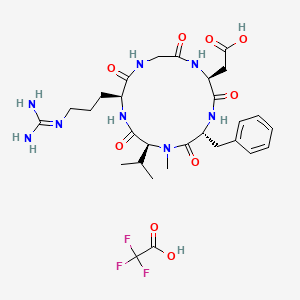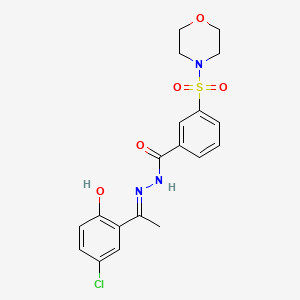
SP2509
Overview
Description
SP2509 is a potent and selective antagonist of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
Mechanism of Action
Target of Action
SP2509, also known as (E)-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide, is a specific inhibitor of Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme involved in transcriptional regulation and is overexpressed in several solid and hematologic cancers .
Mode of Action
This compound inhibits the activity of LSD1, leading to changes in the expression of key genes related to cell growth and apoptosis . It has been shown to inhibit constitutive STAT3 activation and the expression of STAT3-driven downstream genes .
Biochemical Pathways
This compound affects multiple biochemical pathways. It increases the levels of dimethylated histone 3 lysine 4 (H3K4me2) and inhibits the expression of β-catenin signaling pathway–related proteins in cells . It also suppresses the expression of JAK/STAT3 signaling and STAT3-related downstream genes .
Pharmacokinetics
It has been shown to exert its effects both in vitro and in vivo , suggesting that it has suitable bioavailability for these contexts.
Result of Action
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cells . It can cause cell cycle arrest, inhibit cell growth, and induce apoptosis . In addition, it has been shown to inhibit tumor growth in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to reverse the elevated levels of proteins associated with inflammation, apoptosis, proliferation, and autophagy induced by TNF-α . Furthermore, it has been shown to inhibit the migratory capacity of cells, which was enhanced by TNF-α .
Biochemical Analysis
Biochemical Properties
SP2509 functions as an antagonist of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates mono- and dimethylated lysine residues on histone proteins. By inhibiting LSD1, this compound disrupts the demethylation process, leading to alterations in gene expression. This compound interacts with LSD1 by binding to its active site, thereby preventing the enzyme from catalyzing the demethylation reaction. This interaction results in the accumulation of methylated histones, which can influence the transcriptional activity of various genes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been found to suppress the migratory and invasive capabilities of cancer cells, thereby reducing their metastatic potential. In autoimmune disorders, this compound has been observed to attenuate inflammation by downregulating the expression of pro-inflammatory cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lysine-specific demethylase 1 (LSD1). By binding to the active site of LSD1, this compound inhibits its enzymatic activity, leading to the accumulation of methylated histones. This accumulation alters the chromatin structure and affects the transcriptional activity of genes regulated by LSD1. This compound has been shown to downregulate the β-catenin signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound modulates the expression of genes associated with apoptosis, cell cycle regulation, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against LSD1. Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a decrease in its efficacy. Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular function, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit LSD1 activity and modulate gene expression without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which the risk of toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with lysine-specific demethylase 1 (LSD1). By inhibiting LSD1, this compound affects the demethylation of histone proteins, leading to changes in gene expression. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, particularly in cancer cells. The compound modulates the expression of genes involved in cellular metabolism, thereby altering the metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. This compound has been observed to accumulate in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 (LSD1). The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus. The compound’s activity and function are influenced by its localization within the cell. This compound can interact with targeting signals and undergo post-translational modifications that direct it to specific compartments or organelles. The subcellular localization of this compound is crucial for its inhibitory effects on lysine-specific demethylase 1 (LSD1) and subsequent alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
SP2509 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of appropriate starting materials under controlled conditions.
Functional group modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, sulfonation, and other modifications.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
SP2509 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed in substitution reactions
Major Products
Scientific Research Applications
SP2509 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential in inhibiting the growth of various cancer cells by targeting LSD1 and modulating the JAK/STAT3 signaling pathway. .
Autoimmune Diseases: This compound has been studied for its role in attenuating the progression of rheumatoid arthritis by reducing inflammation and inhibiting the migration of fibroblast-like synoviocytes.
Epigenetic Studies: As an LSD1 inhibitor, this compound is used in epigenetic research to study the role of histone demethylation in gene expression and regulation
Antiviral Research: This compound has exhibited antiviral properties by inhibiting the replication of certain viruses in vitro.
Comparison with Similar Compounds
SP2509 is unique among LSD1 inhibitors due to its potent and selective inhibition of LSD1. Similar compounds include:
ORY-1001: Another LSD1 inhibitor with potential anticancer properties.
GSK2879552: A selective LSD1 inhibitor studied for its effects on acute myeloid leukemia.
Tranylcypromine: A non-selective monoamine oxidase inhibitor that also inhibits LSD1 but with less specificity.
In comparison, this compound has shown superior efficacy in inhibiting LSD1 activity and modulating gene expression, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDGJUBIVEDTF-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of SP-2509?
A1: SP-2509 primarily targets Lysine-specific demethylase 1 (LSD1), also known as KDM1A. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does SP-2509 interact with LSD1?
A2: SP-2509 acts as a reversible inhibitor of LSD1. Unlike other LSD1 inhibitors that covalently bind to the enzyme's cofactor, flavin adenine dinucleotide (FAD), SP-2509 exhibits a distinct mechanism. It has been suggested that SP-2509 exerts its inhibitory effects through allosteric modulation of LSD1, disrupting protein-protein interactions crucial for its activity. [, , , , , , , , ]
Q3: What are the downstream effects of SP-2509-mediated LSD1 inhibition?
A3: Inhibiting LSD1 with SP-2509 leads to various downstream effects, including:
- Increased levels of histone H3 lysine 4 (H3K4) methylation: As LSD1 typically removes methyl groups from H3K4, its inhibition leads to an accumulation of this activating mark on histones. [, , ]
- Changes in gene expression: SP-2509 treatment triggers significant alterations in gene expression profiles, leading to the upregulation of genes associated with differentiation and cell cycle arrest while downregulating genes involved in proliferation and survival. [, , , , , , ]
- Induction of apoptosis: SP-2509 has been shown to induce apoptosis in various cancer cell lines, potentially through the upregulation of pro-apoptotic proteins like Bcl-2 and Mcl-1. [, , , ]
Q4: Are there any differences in the effects of SP-2509 compared to other LSD1 inhibitors?
A4: Yes, while SP-2509 and other LSD1 inhibitors share some common downstream effects, there are notable differences:
- Reversibility: SP-2509 is a reversible inhibitor, while some other commonly used inhibitors, like tranylcypromine, are irreversible. [, ] This distinction in their binding modes might contribute to differences in their pharmacological profiles and potential clinical implications.
- Scaffolding disruption: SP-2509, particularly in comparison to catalytic inhibitors, potently disrupts the scaffolding function of LSD1 within protein complexes like CoREST and NuRD. [, ] This disruption can uniquely affect the transcriptional regulation of specific genes.
Q5: What types of cancer have shown sensitivity to SP-2509 in preclinical studies?
A5: Preclinical studies have demonstrated promising antitumor activity of SP-2509 in a variety of cancers, including:
- Ewing sarcoma: SP-2509 effectively inhibits the growth of Ewing sarcoma cells, likely by interfering with the oncogenic activity of the EWS/FLI1 fusion protein. [, , , , , , , , ]
- Acute myeloid leukemia (AML): SP-2509 induces differentiation and reduces the frequency of leukemia-initiating cells in AML models, suggesting its potential in targeting leukemia stem cells. [, , , ]
- Ovarian cancer: Studies indicate that SP-2509 enhances the efficacy of standard chemotherapy in ovarian cancer models. [, ]
- Prostate cancer: SP-2509 shows potent antitumor activity against prostate cancer cells, including castration-resistant prostate cancer, highlighting its potential in treating advanced disease. [, , , , ]
Q6: Has SP-2509 shown efficacy in vivo?
A6: Yes, SP-2509 has demonstrated in vivo efficacy in preclinical models of various cancers:
- Ewing sarcoma: SP-2509 significantly inhibited tumor growth in Ewing sarcoma xenograft models. [, ]
- AML: Treatment with SP-2509 extended survival in a mouse model of AML. []
- Ovarian cancer: SP-2509, in combination with cisplatin, significantly reduced tumor growth in an orthotopic ovarian cancer xenograft model. []
Q7: Are there any ongoing clinical trials investigating SP-2509?
A7: Yes, a structurally similar compound, seclidemstat (SP-2577), is currently being evaluated in clinical trials for patients with relapsed or refractory Ewing sarcoma (NCT03600649) and other FET-rearranged sarcomas. [, , , ]
Q8: Have any resistance mechanisms to SP-2509 been identified?
A8: Research is ongoing to understand potential resistance mechanisms to SP-2509. One study found that mitochondrial dysfunction, particularly in the electron transport chain, can contribute to SP-2509 resistance in Ewing sarcoma cells. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


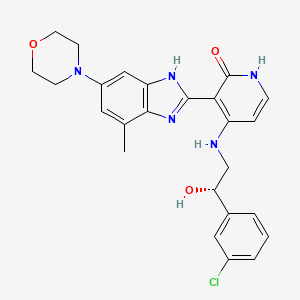
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
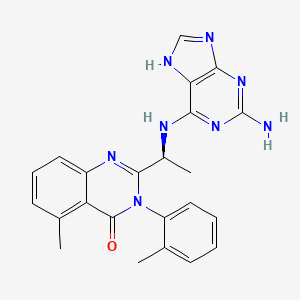
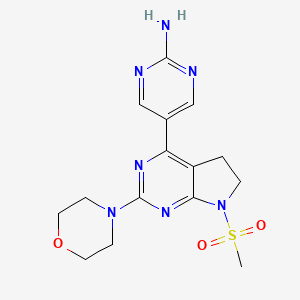
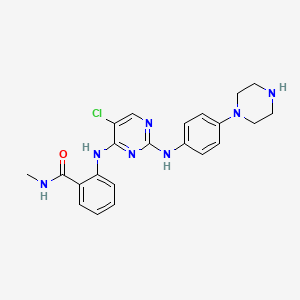
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
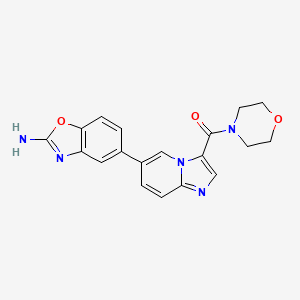
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)

